molecular formula C4H8ClFO2S B1265660 4-fluorobutane-1-sulfonyl chloride CAS No. 372-00-9

4-fluorobutane-1-sulfonyl chloride

Cat. No.: B1265660
CAS No.: 372-00-9
M. Wt: 174.62 g/mol
InChI Key: SAWBBSTVVUPYAY-UHFFFAOYSA-N
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Description

4-Fluorobutane-1-sulfonyl chloride (CAS No. 372-00-9) is a fluorinated sulfonyl chloride with the molecular formula C₄H₈ClFO₂S and a molecular weight of 174.62 g/mol. Its structure features a sulfonyl chloride group (-SO₂Cl) at position 1 and a fluorine atom at position 4 of the butane chain . Key physicochemical properties include:

  • SMILES: C(CCS(=O)(=O)Cl)CF
  • InChIKey: SAWBBSTVVUPYAY-UHFFFAOYSA-N
  • Predicted Collision Cross Section (CCS): Ranges from 129.5 Ų ([M-H]⁻) to 142.1 Ų ([M+Na]+) based on ion mobility-mass spectrometry (IM-MS) modeling .

This compound is classified as a hazardous material (UN 3265, Class 8) with acute toxicity (H302), skin corrosion (H314), and respiratory irritation (H335) warnings . It is primarily used in organic synthesis as a reactive intermediate for introducing sulfonate groups or fluorinated alkyl chains into target molecules.

Properties

IUPAC Name

4-fluorobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClFO2S/c5-9(7,8)4-2-1-3-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWBBSTVVUPYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)Cl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190678
Record name Butanesulfonyl chloride, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372-00-9
Record name Butanesulfonyl chloride, 4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanesulfonyl chloride, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Butane Sulfur Compounds to Sulfonyl Chlorides

A classical approach to preparing sulfonyl chlorides involves the chlorination of thiolane (tetrahydrothiophene) derivatives or their sulfoxides, which can be adapted for fluorinated butane sulfonyl chlorides. For example, 4-chlorobutane-1-sulfonyl chloride is synthesized by reacting thiophane with chlorine in the presence of water under controlled temperature and molar ratios. The reaction proceeds with formation of a water-insoluble sulfonyl chloride phase, which can be separated and purified by drying agents (e.g., MgSO4) to prevent hydrolysis.

  • Reaction conditions: Chlorine gas passed through thiophane dissolved in aqueous acetic acid or hydrochloric acid at 20–90 °F (approx. 4–32 °C).
  • Molar ratios: Chlorine to thiophane ≤ 3:1; water to thiophane ≥ 2.5:1.
  • Yield: Typically 30–65% by weight based on thiophane.
  • Notes: The product is moisture sensitive and decomposes above 140 °C, releasing SO2 and chlorinated butanes.

This method can be conceptually extended to fluorinated analogs by substituting chlorine with fluorine sources or by further fluorination of chlorinated intermediates, although direct fluorination is more challenging due to the reactivity of fluorine.

Fluorination of Sulfonyl Chlorides Using Alkali Metal Fluorides

Nucleophilic Fluoride Substitution

Aliphatic sulfonyl fluorides, structurally related to sulfonyl chlorides, are commonly prepared by nucleophilic substitution of sulfonyl chlorides with fluoride ions from alkali metal fluorides such as sodium fluoride or potassium fluoride in aqueous or polar solvents.

  • Typical reaction: Sulfonyl chloride + KF or NaF → sulfonyl fluoride + chloride ion.
  • Solvent: Water or polar aprotic solvents; phase-transfer catalysts (e.g., polyethylene glycol, 18-crown-6) enhance fluoride nucleophilicity.
  • Advantages: Mild conditions, good selectivity.
  • Limitations: Often limited to sulfonyl fluorides rather than sulfonyl chlorides; however, this step is critical for preparing fluorinated sulfonyl compounds from chlorides.

For 4-fluorobutane-1-sulfonyl chloride, this suggests a two-step process: first prepare 4-chlorobutane-1-sulfonyl chloride, then fluorinate selectively to introduce the fluorine atom at the butane chain, or directly fluorinate the sulfonyl chloride moiety.

Summary Table of Preparation Methods for 4-Fluorobutane-1-sulfonyl Chloride and Related Compounds

Method Starting Material Key Reagents/Conditions Product Type Yield/Notes References
Chlorination of Thiophane Thiophane or Thiophane Sulfoxide Chlorine gas, aqueous acetic acid or HCl, 20–90 °F 4-Chlorobutane-1-sulfonyl chloride 30–65% yield; moisture sensitive product
Fluoride Substitution Sulfonyl Chloride KF or NaF, water or polar solvents, phase-transfer catalysts Aliphatic sulfonyl fluoride Good yields; mild nucleophilic substitution
Electrochemical Oxidative Fluorination Thiols or Disulfides KF, electrochemical cell, mild conditions Sulfonyl fluorides Rapid, green method; radical intermediates

Research Findings and Practical Considerations

  • The chlorination method for sulfonyl chlorides is well-established but requires careful control of chlorine and water ratios to avoid over-chlorination or hydrolysis.
  • Fluoride substitution reactions benefit from phase-transfer catalysis to enhance fluoride ion activity in organic media.
  • Electrochemical methods provide a modern, sustainable approach but require specialized equipment and optimization for scale-up.
  • 4-Fluorobutane-1-sulfonyl chloride synthesis may involve multi-step procedures combining chlorination and fluorination steps due to the challenges in direct fluorination of sulfonyl chlorides.
  • Protecting the sulfonyl chloride functionality from moisture is critical throughout synthesis and storage.

Chemical Reactions Analysis

Types of Reactions: 4-fluorobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the sulfonyl chloride moiety.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed:

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Oxidized Products: Resulting from oxidation reactions.

    Reduced Products: Resulting from reduction reactions.

Scientific Research Applications

4-fluorobutane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for fluoro-tagging of nucleophiles.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in drug discovery and development due to its ability to modify biological molecules.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-fluorobutane-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with molecular targets and pathways, influencing biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfonyl Chlorides

The following table compares 4-fluorobutane-1-sulfonyl chloride with analogous compounds, focusing on structural features, applications, and physicochemical properties.

Compound Name Molecular Formula Key Substituents Applications Hazards Unique Data
4-Fluorobutane-1-sulfonyl chloride C₄H₈ClFO₂S -SO₂Cl (position 1), -F (position 4) Organic synthesis, fluorinated polymers H302, H314, H315, H319, H335 Predicted CCS: 129.5–142.1 Ų
4-Fluorobenzene-1-sulfonyl chloride C₆H₄ClFO₂S -SO₂Cl (position 1), -F (position 4) Synthesis of estrone sulfonate derivatives Not specified Yield: 88% in estrone sulfonation
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride C₁₁H₁₃Cl₂NO₃S -SO₂Cl (position 1), -Cl-pentanamido (position 4) Pharmaceutical intermediates, agrochemicals Requires PPE (gloves, goggles) Molecular weight: 310.2 g/mol
4-(Phenylsulfanyl)butane-1-sulfonyl chloride C₁₀H₁₃ClO₂S₂ -SO₂Cl (position 1), -SPh (position 4) Not specified Not specified Molecular weight: 264.79 g/mol
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride C₁₀H₂₀ClO₃S -SO₂Cl (position 1), -(4-methylpentyl)oxy (position 4) Not specified Not specified Molecular weight: 256.79 g/mol

Key Findings

Structural Influence on Reactivity and Applications: Fluorine Substitution: The presence of fluorine in 4-fluorobutane-1-sulfonyl chloride enhances electrophilicity at the sulfonyl chloride group, making it more reactive than non-fluorinated analogs (e.g., 4-(phenylsulfanyl)butane-1-sulfonyl chloride). Fluorine also imparts metabolic stability in pharmaceutical contexts . Aromatic vs. Aliphatic Backbones: 4-Fluorobenzene-1-sulfonyl chloride (aromatic) exhibits higher thermal stability and is preferred in synthesizing aromatic sulfonate esters (e.g., estrone derivatives) , whereas aliphatic variants like 4-fluorobutane-1-sulfonyl chloride are more flexible for polymer modifications.

Hazard Profile :

  • 4-Fluorobutane-1-sulfonyl chloride has a broader hazard profile (e.g., skin corrosion, respiratory irritation) compared to 4-(5-chloropentanamido)benzene-1-sulfonyl chloride, which lacks explicit acute toxicity data but mandates PPE .

Physicochemical Differentiation :

  • The collision cross-section (CCS) of 4-fluorobutane-1-sulfonyl chloride (129.5–142.1 Ų) reflects its compact aliphatic structure, contrasting with bulkier analogs like 4-((4-methylpentyl)oxy)butane-1-sulfonyl chloride, which likely has a larger CCS due to its branched substituent .

Biological Activity

4-Fluorobutane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a fluorine atom on the butane chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes. Understanding its biological activity is crucial for its application in drug design and development.

4-Fluorobutane-1-sulfonyl chloride has the molecular formula C4H8ClF O2S, and its structure can be represented as follows:

  • Chemical Structure :
C4H8ClF O2S\text{C}_4\text{H}_8\text{ClF O}_2\text{S}

This compound is a derivative of sulfonyl chlorides, which are known for their reactivity and ability to form covalent bonds with nucleophiles.

Enzyme Inhibition

Sulfonyl chlorides, including 4-fluorobutane-1-sulfonyl chloride, have been identified as potent inhibitors of various enzymes, particularly serine hydrolases. These enzymes play critical roles in metabolic pathways and signal transduction.

  • Fatty Acid Amide Hydrolase (FAAH) :
    • Research indicates that sulfonyl chlorides can inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. Inhibitors like 4-fluorobutane-1-sulfonyl chloride may enhance endocannabinoid levels, which could have therapeutic implications for pain relief and mood regulation .
  • Selectivity and Potency :
    • The selectivity of 4-fluorobutane-1-sulfonyl chloride for specific targets is influenced by its structural properties. Studies suggest that modifications in the sulfonyl group can significantly affect the compound's inhibitory potency against FAAH and other related enzymes .

Structure-Activity Relationships (SAR)

The biological activity of 4-fluorobutane-1-sulfonyl chloride can be understood through structure-activity relationship studies. Key findings include:

  • Modification Effects : Alterations in the functional groups attached to the butane chain can lead to variations in inhibitory potency. For example, introducing bulky or polar groups may enhance selectivity towards specific enzyme targets .
  • Covalent Bonding : The mechanism of inhibition often involves covalent modification of the enzyme active site, leading to irreversible inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonyl chlorides, including 4-fluorobutane-1-sulfonyl chloride:

Study 1: Inhibition of FAAH

A study demonstrated that sulfonyl fluoride analogs exhibited potent inhibition of FAAH with IC50 values ranging from nanomolar to micromolar concentrations. The introduction of fluorine atoms was shown to enhance binding affinity and selectivity for FAAH compared to other serine hydrolases .

CompoundIC50 (nM)Selectivity
4-Fluorobutane-1-sulfonyl chlorideTBDHigh
Hexadecyl sulfonylfluoride37-50Moderate

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay involving various cancer cell lines, derivatives of sulfonyl chlorides demonstrated significant anti-proliferative effects. While specific data on 4-fluorobutane-1-sulfonyl chloride is limited, similar compounds showed promise as potential anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluorobutane-1-sulfonyl chloride, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonylation reactions. For example, fluorinated sulfonyl chlorides are prepared by reacting fluorinated alcohols or amines with chlorosulfonic acid under controlled conditions. Modifications to literature procedures, such as adjusting reaction temperature or solvent polarity, can improve yield and purity. Post-synthesis purification via flash chromatography (using hexane/ethyl acetate gradients) or recrystallization is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing 4-fluorobutane-1-sulfonyl chloride?

  • Methodological Answer :

  • ¹H and ¹³C NMR : Identify fluorine-coupled splitting patterns and sulfonyl group signals (e.g., sulfonyl chloride resonance near δ 40-50 ppm in ¹³C NMR).
  • FT-IR : Confirm S=O stretches (~1350-1400 cm⁻¹) and C-F bonds (~1100-1200 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Verify molecular ion peaks and fragmentation patterns.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accurate interpretation .

Q. How does 4-fluorobutane-1-sulfonyl chloride react with amines or alcohols in sulfonylation reactions?

  • Methodological Answer : The sulfonyl chloride reacts nucleophilically with amines (to form sulfonamides) or alcohols (to form sulfonate esters). Reaction efficiency depends on solvent choice (e.g., dichloromethane or pyridine for base-sensitive substrates) and stoichiometric ratios. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. What safety protocols are essential when handling 4-fluorobutane-1-sulfonyl chloride?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is corrosive and moisture-sensitive; store under inert gas (argon/nitrogen) at 2-8°C. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective sulfonylation of sterically hindered substrates using 4-fluorobutane-1-sulfonyl chloride?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity with bulky substrates.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or DMAP can accelerate sulfonylation.
  • Temperature Gradients : Gradual warming (0°C to RT) minimizes side reactions.
    Computational modeling (DFT) may predict regioselectivity trends .

Q. What strategies mitigate hydrolytic instability of 4-fluorobutane-1-sulfonyl chloride in aqueous environments?

  • Methodological Answer :

  • Anhydrous Conditions : Use molecular sieves or drying tubes to exclude moisture.
  • Stabilizers : Additives like triethylamine or sulfolane can slow hydrolysis.
  • In Situ Generation : Prepare the sulfonyl chloride immediately before use via thiol oxidation .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts) for derivatives of 4-fluorobutane-1-sulfonyl chloride?

  • Methodological Answer :

  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride).
  • Dynamic Effects : Consider conformational changes or solvent-induced shifts.
  • Collaborative Analysis : Consult crystallographic data or computational simulations (e.g., Gaussian) to validate assignments .

Q. What are the environmental and toxicological implications of 4-fluorobutane-1-sulfonyl chloride degradation products?

  • Methodological Answer :

  • Degradation Studies : Monitor hydrolysis products (e.g., sulfonic acids) via LC-MS.
  • Ecotoxicology : Use OECD guidelines to assess bioaccumulation potential (logP) or toxicity in model organisms (e.g., Daphnia magna).
  • Comparative Data : Reference perfluorobutanesulfonate (PFBS) studies for persistence and mobility predictions .

Q. How can computational tools predict the reactivity of 4-fluorobutane-1-sulfonyl chloride in novel reaction systems?

  • Methodological Answer :

  • DFT Calculations : Model transition states for sulfonylation reactions.
  • Machine Learning : Train models on existing sulfonyl chloride reactivity datasets.
  • Software : Use Gaussian, ORCA, or ADF for electronic structure analysis .

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